molecular formula C26H19NO2 B14700361 [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) CAS No. 20953-62-2

[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)

Cat. No.: B14700361
CAS No.: 20953-62-2
M. Wt: 377.4 g/mol
InChI Key: RHFZNEJZHOPNAG-UHFFFAOYSA-N
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Description

[Azanediyldi(4,1-phenylene)]bis(phenylmethanone) is a chemical compound known for its unique structure and properties It consists of two phenylmethanone groups connected by an azanediyl bridge through a 4,1-phenylene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) typically involves the reaction of 4,1-phenylenediamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction can be represented as follows:

4,1-Phenylenediamine+2Benzoyl chloride[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)+2HCl\text{4,1-Phenylenediamine} + 2 \text{Benzoyl chloride} \rightarrow \text{[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)} + 2 \text{HCl} 4,1-Phenylenediamine+2Benzoyl chloride→[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)+2HCl

Industrial Production Methods: On an industrial scale, the production of [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amine derivatives.

    Substitution: It can participate in substitution reactions where the phenylmethanone groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[Azanediyldi(4,1-phenylene)]bis(phenylmethanone) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where it disrupts essential biological processes in target cells.

Comparison with Similar Compounds

    [Azanediyldi(4,1-phenylene)]bis(phenylmethanol): Similar structure but with hydroxyl groups instead of ketone groups.

    [Azanediyldi(4,1-phenylene)]bis(phenylamine): Contains amine groups instead of ketone groups.

Uniqueness: [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) is unique due to its specific arrangement of phenylmethanone groups connected by an azanediyl bridge. This structure imparts distinct chemical and physical properties, making it valuable in various applications compared to its analogs.

Properties

CAS No.

20953-62-2

Molecular Formula

C26H19NO2

Molecular Weight

377.4 g/mol

IUPAC Name

[4-(4-benzoylanilino)phenyl]-phenylmethanone

InChI

InChI=1S/C26H19NO2/c28-25(19-7-3-1-4-8-19)21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)26(29)20-9-5-2-6-10-20/h1-18,27H

InChI Key

RHFZNEJZHOPNAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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